3-amino-[1,1'-biphenyl]-4-carbonitrile
Description
Chemical Name: 3'-Amino-[1,1'-biphenyl]-4-carbonitrile CAS No.: 149505-72-6 Molecular Formula: C₁₃H₁₀N₂ Molecular Weight: 194.23 g/mol Structural Features: This compound consists of a biphenyl backbone with an amino (-NH₂) group at the 3' position and a cyano (-CN) group at the 4 position. Its electron-withdrawing cyano group and electron-donating amino group create a push-pull electronic structure, making it valuable in materials science and pharmaceutical intermediates .
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-4-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI Key |
GJYGLOUBZCWQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-[1,1'-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-phenylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by a dehydration step to form the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of toluene derivatives. This process requires high temperatures (400-450°C) and the presence of ammonia and oxygen . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-amino-[1,1'-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Nitro-4-phenylbenzonitrile.
Reduction: 2-Amino-4-phenylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-amino-[1,1'-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-[1,1'-biphenyl]-4-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Electronic and Optical Properties
- 3-Amino Derivative: The amino-cyano push-pull system enhances charge transfer, useful in organic semiconductors .
- S-CCB (Chiral Citronelloxy Derivative): Exhibits strong second-harmonic generation (SHG) with a hyperpolarizability ratio (β₁₂₃/β₃₃₃) dependent on chirality. Polarized SHG measurements showed S₁₄/S₁₅ ≈ 1/30, indicating pronounced chiral asymmetry .
- 4’-Mercapto Derivative : Displays high conductance (0.01 G₀) in molecular junctions, comparable to symmetric dithiol derivatives, due to coherent electron transport across the biphenyl system .
Key Research Findings
Chirality and NLO Properties: Chiral S-CCB outperforms achiral analogs (e.g., 6OCB) in SHG-LD measurements, confirming the role of stereochemistry in nonlinear optics .
Conductance Asymmetry : Asymmetric 4’-mercapto derivative shows minimal I–V curve asymmetry, suggesting efficient electron delocalization despite substituent differences .
Synthetic Versatility: Alkyloxy and aminoalkyl substituents improve solubility and bioavailability in drug candidates, as seen in antimalarial intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
